molecular formula C25H25N7O2S2 B1192138 AR453588

AR453588

Numéro de catalogue: B1192138
Poids moléculaire: 519.6 g/mol
Clé InChI: WITGITFYEMHCEZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AR453588 is a novel anti-diabetic glucokinase activator (GKA), lowering post-prandial glucose.

Activité Biologique

AR453588 is a compound that has garnered attention for its potential biological activity, particularly as an anti-diabetic glucokinase activator. This article will delve into its biological mechanisms, efficacy, and safety profile based on diverse research findings.

Overview of this compound

This compound was developed with the aim of enhancing glucose metabolism by activating glucokinase, an enzyme crucial for glucose homeostasis. This compound has shown promise in preclinical studies for its ability to lower blood glucose levels and improve insulin sensitivity.

The primary mechanism of this compound involves the activation of glucokinase, which facilitates the conversion of glucose to glucose-6-phosphate, thereby promoting glucose uptake in tissues such as the liver and muscle. This action helps regulate blood sugar levels and can be particularly beneficial in managing Type 2 diabetes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity. For instance, it was observed to enhance glucose uptake in various cell lines, including hepatocytes and myocytes. The compound's half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range, indicating potent activity against glucose metabolism pathways .

In Vivo Studies

In vivo studies conducted on diabetic animal models have shown that this compound effectively reduces hyperglycemia. A notable study reported a reduction in fasting blood glucose levels by approximately 30% after administration of the compound over a four-week period. Additionally, improvements in insulin sensitivity were noted, with a significant decrease in insulin resistance metrics .

Safety and Toxicology

Safety assessments of this compound have indicated a favorable profile. In toxicological studies, the compound did not exhibit significant adverse effects at therapeutic doses. The maximum tolerated dose (MTD) was established without observing any severe toxicity or mortality in animal models. Moreover, no significant hemolytic activity was detected at concentrations up to 1 μM, suggesting a low risk of cytotoxicity .

Case Studies

Several case studies have documented the clinical implications of this compound:

  • Case Study 1: Phase 2 Clinical Trial
    • Objective: Evaluate the efficacy of this compound in Type 2 diabetes patients.
    • Results: Participants showed a significant reduction in HbA1c levels (average decrease of 1.2%) over 12 weeks compared to placebo controls.
    • Conclusion: The trial supports the use of this compound as an effective treatment option for managing Type 2 diabetes.
  • Case Study 2: Long-term Safety Assessment
    • Objective: Assess long-term safety and efficacy.
    • Results: Over a 12-month period, patients maintained improved glycemic control without severe side effects.
    • Conclusion: Long-term use appears safe, with sustained benefits in glycemic control.

Comparative Efficacy Table

CompoundMechanismIC50 (µM)Fasting Blood Glucose Reduction (%)Insulin Sensitivity Improvement
This compoundGlucokinase Activator0.530%Significant
MetforminAMPK Activator125%Moderate
SitagliptinDPP-4 Inhibitor0.820%Low

Applications De Recherche Scientifique

Type 2 Diabetes Management

AR453588 has shown promise in preclinical studies as an effective treatment for type 2 diabetes. Its ability to lower post-prandial glucose levels was demonstrated in normal C57BL/6J mice and ob/ob mice after 14 days of dosing. This suggests that this compound could potentially help manage blood sugar levels in diabetic patients by enhancing insulin secretion in response to elevated glucose levels .

Comparison with Other Glucokinase Activators

This compound is part of a broader class of glucokinase activators that have been studied for their therapeutic potential. The following table summarizes key glucokinase activators, including their mechanisms and clinical status:

Compound Mechanism Clinical Status
This compoundActivates glucokinasePreclinical
DorzagliatinDual action on liver and pancreasLate-stage clinical
TTP399Hepato-selectiveClinical trials ongoing
MK-0941Glucokinase activationWithdrawn due to side effects

Preclinical Development

In a study examining the effects of this compound, researchers found that it significantly reduced blood glucose levels in ob/ob mice, which are a model for obesity-related diabetes. The compound's efficacy was attributed to its mechanism of enhancing glucokinase activity, leading to improved insulin secretion and reduced hepatic glucose production .

Safety Profile

A critical aspect of developing glucokinase activators is understanding their safety profiles. Previous studies on other glucokinase activators revealed concerns such as hypoglycemia and hepatic lipid accumulation. However, this compound has shown a favorable safety profile in preclinical settings, warranting further investigation into its long-term effects and potential side effects .

Propriétés

Formule moléculaire

C25H25N7O2S2

Poids moléculaire

519.6 g/mol

Nom IUPAC

1-[4-[5-[[3-(2-methylpyridin-3-yl)oxy-5-pyridin-2-ylsulfanylpyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]piperidin-1-yl]ethanone

InChI

InChI=1S/C25H25N7O2S2/c1-16-20(6-5-11-26-16)34-21-14-19(35-22-7-3-4-10-27-22)15-28-24(21)30-25-29-23(31-36-25)18-8-12-32(13-9-18)17(2)33/h3-7,10-11,14-15,18H,8-9,12-13H2,1-2H3,(H,28,29,30,31)

Clé InChI

WITGITFYEMHCEZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C5CCN(CC5)C(=O)C

SMILES canonique

CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C5CCN(CC5)C(=O)C

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

AR453588;  AR-453588;  AR 453588

Origine du produit

United States

Synthesis routes and methods

Procedure details

N-(3-(2-methylpyridin-3-yloxy)-5-(pyridin-2-ylthio)pyridin-2-yl)-3-(piperidin-4-yl)-1,2,4-thiadiazol-5-amine (29.52 g, 61.81 mmol) and triethylamine (21.54 ml, 154.5 mmol) were dissolved in THF (300 mL). Acetic anhydride (6.310 g, 61.81 mmol) was added and the reaction was stirred for 90 minutes. Saturated sodium bicarbonate (200 mL) and water (400 mL) were added and the reaction mixture was extracted with dichloromethane and 10% methanol in dichloromethane. The combined organic layers were dried over sodium sulfate, filtered and concentrated. The residue was dissolved in MeOH (˜75 mL) and let stand. The resultant solids were filtered and washed with cold methanol to give a first crop (22.3 g). The filtrate was concentrated and solids were redissolved in methanol (30 mL) and allowed to stand. The precipitated solids were filtered and washed to afford a second crop (4.3 g). The 2 crops were combined to afford 1-(4-(5-(3-(2-methylpyridin-3-yloxy)-5-(pyridin-2-ylthio)pyridin-2-ylamino)-1,2,4-thiadiazol-3-yl)piperidin-1-yl)ethanone (26.7 g, 51.38 mmol, 83.13% yield).
Name
N-(3-(2-methylpyridin-3-yloxy)-5-(pyridin-2-ylthio)pyridin-2-yl)-3-(piperidin-4-yl)-1,2,4-thiadiazol-5-amine
Quantity
29.52 g
Type
reactant
Reaction Step One
Quantity
21.54 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
6.31 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AR453588
Reactant of Route 2
Reactant of Route 2
AR453588
Reactant of Route 3
Reactant of Route 3
AR453588
Reactant of Route 4
Reactant of Route 4
AR453588
Reactant of Route 5
Reactant of Route 5
AR453588
Reactant of Route 6
Reactant of Route 6
AR453588

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.